molecular formula C11H24N2O2 B13204735 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine

1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine

Katalognummer: B13204735
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: ASMSIHMPFHLJNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine is a chemical compound with a unique structure that includes a piperazine ring substituted with a 2-(2-methoxyethoxy)ethyl group and two methyl groups

Vorbereitungsmethoden

The synthesis of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine typically involves the reaction of 2-(2-methoxyethoxy)ethylamine with 2,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the methoxyethoxy group can be replaced with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature and pressure are adjusted based on the desired reaction.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine can be compared with similar compounds such as:

    1-Bromo-2-(2-methoxyethoxy)ethane: Used in similar synthetic applications.

    Tetraethylene glycol dimethyl ether: Known for its use in various chemical processes.

    Tris[2-(2-methoxyethoxy)ethyl]amine: Utilized as a phase-transfer catalyst.

These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its respective fields.

Eigenschaften

Molekularformel

C11H24N2O2

Molekulargewicht

216.32 g/mol

IUPAC-Name

1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine

InChI

InChI=1S/C11H24N2O2/c1-11(2)10-12-4-5-13(11)6-7-15-9-8-14-3/h12H,4-10H2,1-3H3

InChI-Schlüssel

ASMSIHMPFHLJNL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNCCN1CCOCCOC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.